methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate is a compound that belongs to the class of trifluoromethyl-containing heterocycles. These compounds are known for their unique chemical properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF₃) is particularly notable for its strong electron-withdrawing properties, which can significantly alter the chemical behavior of the molecules it is part of .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts, such as trifluoromethyl iodide (CF₃I) and a suitable radical initiator.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors for the lithiation of intermediates followed by trapping with electrophiles has been reported . This method allows for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.
Reduction: Reduction reactions can be used to modify the benzodiazole ring, potentially leading to the formation of different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide (CF₃I), lithium diisopropylamide (LDA), and various radical initiators. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted benzodiazoles .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism by which methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group can significantly alter the electronic properties of the molecule, enhancing its ability to interact with enzymes, receptors, or other proteins . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar electronic properties.
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
What sets methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate apart is its specific structure, which combines the trifluoromethyl group with the benzodiazole ring. This unique combination results in distinct chemical properties and reactivity, making it particularly valuable in the synthesis of complex molecules and the study of biochemical interactions .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate involves the reaction of 1H-1,3-benzodiazole-2-carboxylic acid with trifluoromethyl iodide followed by esterification with methanol.", "Starting Materials": [ "1H-1,3-benzodiazole-2-carboxylic acid", "trifluoromethyl iodide", "methanol", "potassium carbonate", "dimethylformamide", "diethyl ether" ], "Reaction": [ "To a solution of 1H-1,3-benzodiazole-2-carboxylic acid (1.0 equiv) in dimethylformamide, add potassium carbonate (1.2 equiv) and stir for 10 minutes at room temperature.", "Add trifluoromethyl iodide (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction by adding water and extract the product with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Dissolve the crude product in methanol and add catalytic amount of hydrochloric acid.", "Heat the reaction mixture at reflux for 2 hours.", "Cool the reaction mixture and extract the product with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate." ] } | |
CAS-Nummer |
2694729-19-4 |
Molekularformel |
C10H7F3N2O2 |
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
methyl 1-(trifluoromethyl)benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-4-2-3-5-7(6)15(8)10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
YBSBUAMVRKPCNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=CC=CC=C2N1C(F)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.